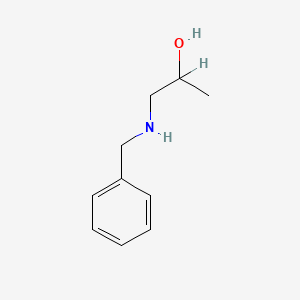1-(Benzylamino)propan-2-ol
CAS No.: 27159-32-6
Cat. No.: VC2313314
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27159-32-6 |
|---|---|
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | 1-(benzylamino)propan-2-ol |
| Standard InChI | InChI=1S/C10H15NO/c1-9(12)7-11-8-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 |
| Standard InChI Key | IVPPRWDCTCLFSP-UHFFFAOYSA-N |
| SMILES | CC(CNCC1=CC=CC=C1)O |
| Canonical SMILES | CC(CNCC1=CC=CC=C1)O |
Introduction
Physical and Chemical Properties
Structural Characteristics
1-(Benzylamino)propan-2-ol features a benzyl group attached to an amino nitrogen, which is further connected to a propan-2-ol chain. The molecule contains several functional groups:
-
A benzene ring providing aromatic character
-
A secondary amine (benzylamino group)
-
A secondary alcohol (hydroxyl group on the central carbon)
-
An aliphatic chain (propan-2-ol backbone)
These functional groups contribute to the compound's reactivity and potential for derivatization, making it suitable for various chemical transformations.
Physicochemical Properties
The physicochemical properties of 1-(Benzylamino)propan-2-ol are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23200 g/mol |
| Density | 1.02 g/cm³ |
| Boiling Point | 292.2°C at 760 mmHg |
| Flash Point | 119.9°C |
| Exact Mass | 165.11500 |
| PSA (Polar Surface Area) | 32.26000 |
| LogP | 1.54790 |
| Vapour Pressure | 0.000848 mmHg at 25°C |
| Index of Refraction | 1.531 |
The compound has a relatively high boiling point (292.2°C), indicating significant intermolecular forces, likely hydrogen bonding between the amino and hydroxyl groups . Its moderate LogP value of 1.54790 suggests a balance between hydrophilicity and lipophilicity, which can be advantageous for pharmaceutical applications where membrane permeability is important . The polar surface area (PSA) of 32.26000 further indicates potential for biological activity, as compounds with PSA values below 140 Ų generally have good cell membrane permeability .
Synthesis Methods
Laboratory Preparation
Laboratory preparation of 1-(Benzylamino)propan-2-ol has been documented in several studies, including work by Cepanec et al. (2003), Freifelder et al. (1958), and Yamada et al. (1989) . These researchers have reported various synthetic approaches with different yields and purities.
For instance, one preparation method might involve:
-
Reaction of benzylamine with propylene oxide in an appropriate solvent
-
Purification by chromatography on silica gel
-
Recrystallization to obtain the pure compound
The laboratory synthesis typically requires controlled conditions, including appropriate temperature management, solvent selection, and purification techniques to achieve high yield and purity.
Applications and Biological Activity
Structure-Activity Relationships
The structure of 1-(Benzylamino)propan-2-ol shares similarities with compounds that have shown biological activity. For instance, compounds containing a benzylamino group connected to a hydroxyl-bearing carbon have demonstrated activity against various targets, including acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) .
The hydroxyethylamine fragment, which is structurally related to the hydroxypropylamine fragment in our compound, has been identified as important for mediating interactions with catalytic dyads in enzymes such as BACE-1 . This suggests that 1-(Benzylamino)propan-2-ol might possess similar interaction capabilities, though possibly with different potency or selectivity.
Research Findings and Case Studies
Documented Research
Future Perspectives and Research Directions
Emerging Applications
As research on amino alcohols continues to expand, new applications for compounds like 1-(Benzylamino)propan-2-ol may emerge. Potential areas include:
-
Development as building blocks for peptide mimetics
-
Use in asymmetric catalysis
-
Application in materials science
-
Incorporation into drug delivery systems
The compound's balanced hydrophilicity/lipophilicity profile makes it potentially valuable for applications requiring both aqueous solubility and membrane permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume